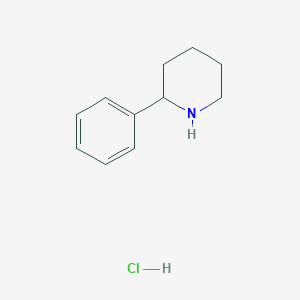

2-Phenylpiperidine hydrochloride

Übersicht

Beschreibung

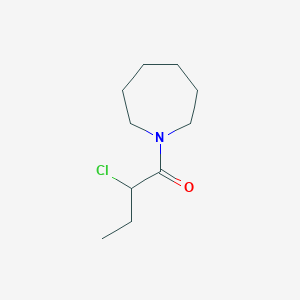

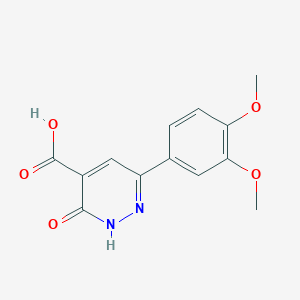

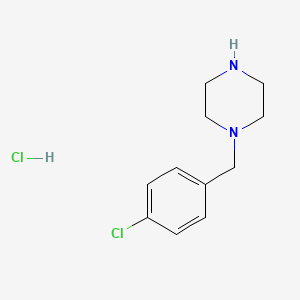

2-Phenylpiperidine hydrochloride is a chemical compound with the molecular formula C11H16ClN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives, including this compound, can be synthesized through various intra- and intermolecular reactions . For example, one method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . Another methodology involves the synthesis of 2-substituted carboxypiperidines from amino acids with a known stereochemistry .Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring directly attached to a phenyl moiety . The exact mass of the compound is 197.097122 Da .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.70 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 and a topological polar surface area of 12 Ų .Wissenschaftliche Forschungsanwendungen

Liquid Chromatography-Tandem Mass Spectrometric Applications

A study by Yang et al. (2004) utilized 2-phenylpiperidine hydrochloride in the development of a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method. This method was specifically designed for the quantitative determination of 1'-(2-amino-3-methylbenzoyl)-4-[[[(3-chlorophenyl)sulfonyl]phenyl]methyl]-1,4'-bipiperidine hydrochloride (SCH 211803) in plasma. This advanced analytical technique is critical in supporting pre-clinical studies, showcasing this compound's role in facilitating drug development and pharmacokinetic research (Yang, Wu, Clement, & Rudewicz, 2004).

Chemical Synthesis and Transformation

Caron et al. (2001) describe the synthesis of 2-phenyl-3-aminopyridine, a precursor in the preparation of 2-phenylpiperidine, highlighting the compound's role in chemical synthesis. This process involves an efficient and cost-effective method that transforms inexpensive and commercially available starting materials into valuable intermediates for further chemical synthesis (Caron, Massett, Bogle, Castaldi, & Braish, 2001).

Structural Analysis

Giumanini et al. (1994) conducted an X-ray diffraction structural analysis of N-phenylpiperidine derivatives. This study revealed interesting structural features, such as the quasi-planarity of the nitrogen atom and the flattened nature of certain groups, contributing to our understanding of the molecular structure and behavior of such compounds (Giumanini, Verardo, Brückner, Malpezzi, & Cerioni, 1994).

Piperidine Derivatives Synthesis

Vervisch et al. (2010) demonstrated the conversion of 2-(2-cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. This synthesis is a key step in producing various chemically significant derivatives, indicating the versatility of this compound in organic synthesis (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).

Wirkmechanismus

Target of Action

2-Phenylpiperidine hydrochloride, also known as Meperidine, primarily targets the μ-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, and their activation leads to analgesic effects .

Mode of Action

This compound functions as an analgesic due to its agonistic action on the μ-opioid receptors . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in central nervous system depression . Additionally, this compound has local anesthetic properties due to its interaction with sodium channels .

Biochemical Pathways

This compound affects several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These phytochemicals lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involves a 65% first-pass uptake by the lungs, with higher plasma protein binding than morphine . Normeperidine, an active metabolite of this compound, has analgesic activity and a potency twice that of the parent compound itself . Normeperidine has a longer elimination half-life than this compound and can accumulate in patients with renal disease, potentially leading to seizures .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of smooth muscle spasm, constipation, and depression of the cough reflex . The onset of action is slightly more rapid than with morphine, and the duration of action is slightly shorter .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, patients with impaired renal function should avoid this compound due to the risk of normeperidine accumulation, which can result in seizures . Furthermore, this compound is contraindicated in patients who have been exposed to monoamine oxidase inhibitors in the last 14 days due to the possibility of severe respiratory depression, cyanosis, hypotension, and coma as a result of unpredictable drug-drug interactions .

Safety and Hazards

Zukünftige Richtungen

Piperidines, including 2-Phenylpiperidine hydrochloride, are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years , indicating a significant interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemische Analyse

Biochemical Properties

2-Phenylpiperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to opioid receptors, influencing pain perception and analgesic effects . These interactions highlight its potential in therapeutic applications, particularly in pain management.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, this compound can impact cellular metabolism by inhibiting specific metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to opioid receptors, leading to the inhibition of ascending pain pathways and altering pain perception . Additionally, this compound can inhibit cytochrome P450 enzymes, affecting the metabolism of various drugs and endogenous compounds . These molecular interactions contribute to its pharmacological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can impact cellular processes . Long-term exposure to this compound may lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits analgesic and anti-inflammatory effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without significant toxicity . Exceeding this range can result in adverse outcomes, including respiratory depression and neurotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of drugs and endogenous compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolic balance . Understanding these pathways is essential for optimizing the therapeutic use of this compound and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert central nervous system effects . Additionally, this compound can accumulate in certain tissues, influencing its localization and pharmacokinetics . These factors are crucial for determining the compound’s efficacy and safety in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and can interact with various organelles, including the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct this compound to specific compartments, influencing its biochemical interactions and pharmacological effects .

Eigenschaften

IUPAC Name |

2-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h1-3,6-7,11-12H,4-5,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQTWZUWWFUKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3466-81-7 | |

| Record name | Piperidine, 2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of L-733,060 in studying capsaicin-induced responses in airways, as highlighted in the research?

A1: The study [] investigates the impact of influenza A infection on capsaicin-induced relaxation in mouse tracheal segments. L-733,060, a potent and selective NK1 receptor antagonist, was instrumental in dissecting the mechanism behind capsaicin's effects. The research demonstrates that capsaicin-induced relaxation in tracheal segments from healthy mice was significantly inhibited by L-733,060. This finding indicates that the relaxation response to capsaicin involves the activation of NK1 receptors, likely through the release of Substance P from sensory nerves.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1369488.png)

![2-amino-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B1369491.png)